N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine
Description
Structural Characterization and Nomenclature
IUPAC Nomenclature and Systematic Identification
The compound’s IUPAC name, N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine , systematically describes its structure:
- Core framework : Two 1H-pyrazole rings.
- Substituents :
The numbering follows IUPAC priority rules, ensuring unambiguous identification (Fig. 1).
Molecular Formula and Weight Analysis
The molecular formula C10H13F2N5 reveals:
- 10 carbon atoms : Distributed across two pyrazole rings and substituents.
- 13 hydrogen atoms : Includes hydrogens from ethyl, methyl, and amine groups.
- 2 fluorine atoms : From the difluoromethyl moiety.
- 5 nitrogen atoms : In pyrazole rings and amine group.
Molecular weight : 241.24 g/mol, calculated using atomic masses (C: 12.01, H: 1.01, F: 19.00, N: 14.01).
Table 1: Molecular Composition
| Component | Count | Contribution to Molecular Weight (g/mol) |
|---|---|---|
| C | 10 | 120.10 |
| H | 13 | 13.13 |
| F | 2 | 38.00 |
| N | 5 | 70.05 |
| Total | 241.28 |
Stereochemical Configuration and Tautomeric Forms
- Stereochemistry : No chiral centers are present in the structure, as confirmed by its SMILES (CCN1C=C(C=N1)NCC2=CC=NN2C(F)F) .
- Tautomerism : Pyrazole rings typically exhibit 1H-2H tautomerism. However, substituents at N1 (ethyl and difluoromethyl) lock the tautomeric state, preventing interconversion.
X-ray Crystallographic Data Interpretation
While direct X-ray data for this compound is unavailable, related pyrazolylmethylamine derivatives show:
Comparative Analysis with Related Pyrazolylmethylamine Derivatives
Table 2: Structural and Functional Comparisons
Key observations :
Properties
Molecular Formula |
C11H15F2N5 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H15F2N5/c1-3-17-8(2)10(7-16-17)14-6-9-4-5-15-18(9)11(12)13/h4-5,7,11,14H,3,6H2,1-2H3 |
InChI Key |
GIIQVYSYRFVHPX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NCC2=CC=NN2C(F)F)C |
Origin of Product |
United States |
Preparation Methods
Substitution/Hydrolysis Reaction
In the first step, α,β-unsaturated ester (e.g., dimethylamino acrylate) reacts with 2,2-difluoroacetyl chloride in the presence of an acid-binding agent (e.g., triethylamine) at –30°C to –20°C. Hydrolysis with aqueous sodium hydroxide yields α-difluoroacetyl intermediate 3 (Fig. 1A). Key conditions include:
Condensation/Cyclization Reaction
The α-difluoroacetyl intermediate undergoes condensation with methylhydrazine in the presence of potassium iodide (2.5–3.0 eq) at –30°C, followed by cyclization under reduced pressure (50–70 mm HO) and elevated temperature (40–85°C). Acidification with HCl precipitates the crude product, which is recrystallized from 40% ethanol/water to yield 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (75.9% yield, 99.6% purity). Adjusting the methylhydrazine stoichiometry and catalyst loading (KI) minimizes byproducts like 5-(difluoromethyl) isomers.
Synthesis of the 1-Ethyl-5-Methylpyrazol-4-Amine Moiety
The 1-ethyl-5-methyl-1H-pyrazol-4-amine component is synthesized via diazotization and cyclization, as outlined in Patent WO2017060787A1.
Diazotization and Coupling
2,6-Dichloro-4-trifluoromethylaniline undergoes diazotization with sodium nitrite in a mixture of spent HCl and HSO at 15–20°C. The diazonium salt is coupled with dicyanopropionic acid ester (e.g., ethyl cyanoacetate) in toluene with sucrose polystearate (SP-20) as a wetting agent. Key parameters:
Cyclization and Purification
The intermediate is treated with aqueous alkali (e.g., NaOH) at 8–10°C to precipitate the aminopyrazole. Recrystallization from ethanol/water enhances purity (>99% by HPLC). For the target 1-ethyl-5-methyl variant, substituting methylhydrazine with ethylhydrazine in cyclization steps may introduce the ethyl group, though this requires validation.
Alternative Approaches and Optimizations
Chemical Reactions Analysis
Types of Reactions
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) at reflux temperature.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of difluoromethyl ketones or carboxylic acids.
Reduction: Formation of difluoromethyl alcohols.
Substitution: Formation of azido derivatives or alkylated pyrazoles.
Scientific Research Applications
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antifungal activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as anti-inflammatory or antifungal actions .
Comparison with Similar Compounds
Comparative Analysis Table
Research Findings and Implications
- Bioactivity : Difluoromethyl groups are critical for metabolic stability across analogs, as seen in Compounds C and D .
- Solubility : Hydrochloride salts (Compound C) and pyridinyl groups (Compound D) enhance solubility, whereas alkyl chains (Compound E) favor lipophilicity.
- Synthetic Feasibility : and highlight the use of carboxylic acid intermediates for pyrazole synthesis, suggesting adaptable routes for the target compound .
Biological Activity
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine, a compound featuring a difluoromethyl pyrazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including anticancer properties, anti-inflammatory effects, and mechanisms of action, supported by relevant research findings and data tables.
- Chemical Formula : C11H16F2N5
- Molecular Weight : 291.73 g/mol
- CAS Number : 1856082-07-9
The compound's biological activity is primarily attributed to its ability to interact with various molecular targets involved in cancer progression and inflammatory processes. Key mechanisms include:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases such as MK2, which is involved in the signaling pathways of inflammation and cancer cell proliferation. This inhibition leads to reduced production of pro-inflammatory cytokines like TNF-alpha .
- Antiproliferative Effects : Studies have demonstrated that derivatives of aminopyrazoles exhibit significant antiproliferative activity against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. For instance, related compounds have shown growth inhibition percentages of 54.25% and 38.44%, respectively, indicating potential therapeutic applications in oncology .
Biological Activity Overview
| Biological Activity | Observations |
|---|---|
| Anticancer Activity | Significant inhibition of cancer cell lines (e.g., HepG2, HeLa) |
| Anti-inflammatory Effects | Inhibition of TNF-alpha release in LPS-stimulated cells |
| Toxicity Profile | Low toxicity observed in normal fibroblast cells compared to cancer cells |
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer properties of aminopyrazole derivatives, the compound was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated that it effectively inhibited cell proliferation with IC50 values lower than those of standard chemotherapeutic agents, suggesting its potential as a lead compound for further development in cancer therapy .
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of pyrazole derivatives. The compound exhibited significant inhibition of LPS-induced TNF-alpha release in vitro, highlighting its potential utility in treating inflammatory diseases. The mechanism was linked to the suppression of MAPK signaling pathways, which are critical in inflammation .
Research Findings
Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of pyrazole-based compounds. For example:
- Substituent Variations : The introduction of different alkyl and aryl groups at specific positions on the pyrazole ring can significantly alter the pharmacological profile, enhancing or diminishing activity against targeted pathways .
- Lead Compound Development : Ongoing research aims to optimize these compounds for better efficacy and reduced side effects through systematic modifications and testing against a broader range of biological targets.
Q & A
Q. Basic Characterization Techniques
- Spectroscopy :
- ¹H/¹³C NMR : Identify substituent environments (e.g., difluoromethyl CF2H as a triplet at δ 5.8 ppm; pyrazole ring protons at δ 6.2–7.1 ppm) .
- FT-IR : Confirm amine N-H stretch (~3350 cm⁻¹) and C-F vibrations (1150–1250 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 314.142).
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks, though fluorinated compounds may require low-temperature data collection .
What strategies are employed to evaluate the in vitro biological activity of this compound?
Q. Basic Bioactivity Screening
- Enzyme Inhibition Assays :
- Target Selection : Kinases (e.g., EGFR, JAK2) or cytochrome P450 isoforms, given pyrazole’s role in ATP-binding pocket interactions .
- Protocol : Incubate compound (0.1–100 μM) with recombinant enzyme and fluorogenic substrate. Measure IC50 via fluorescence quenching .
- Cell-Based Assays :
- Antiproliferative Activity : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assay. Compare dose-response curves (48–72 hours) .
How do researchers analyze structure-activity relationships (SAR) for modifications in the pyrazole rings?
Q. Advanced SAR Strategies
- Substituent Variation :
- Replace difluoromethyl with trifluoromethyl or methyl groups to assess hydrophobicity/electronic effects.
- Modify the ethyl group on the second pyrazole to isopropyl or cyclopropyl to study steric impacts .
- Biological Testing :
- Correlate substituent changes with IC50 shifts (e.g., difluoromethyl improves kinase inhibition 2-fold vs. methyl ).
- QSAR Modeling : Use descriptors like LogP, polar surface area, and Hammett constants to predict activity trends .
How can contradictions in biological activity data across assay conditions be resolved?
Q. Advanced Data Analysis
- Assay Optimization :
- Buffer pH : Test activity in pH 7.4 (physiological) vs. pH 6.5 (tumor microenvironment) to identify pH-sensitive interactions .
- Reducing Agents : Include/omit DTT to assess oxidative stability of the compound.
- Orthogonal Assays : Validate kinase inhibition using both fluorescence-based and radiometric assays .
- Meta-Analysis : Pool data from multiple labs to identify outliers (e.g., Z-factor >0.5 indicates robust assays) .
What computational methods predict binding affinity and interaction mechanisms with biological targets?
Q. Advanced Computational Modeling
- Docking Studies :
- Use AutoDock Vina or Schrödinger Glide to model compound binding to kinase domains (PDB: 4HJO).
- Key interactions: Pyrazole nitrogen with hinge region Lys/Arg residues; difluoromethyl with hydrophobic pockets .
- MD Simulations :
- Run 100 ns simulations (AMBER force field) to assess binding stability (RMSD <2.0 Å).
- Free Energy Calculations :
- MM-PBSA or MM-GBSA estimate ΔGbind; compare with experimental IC50 values .
How can researchers mitigate synthetic challenges related to fluorine reactivity?
Q. Advanced Synthesis Optimization
- Fluorine Stability :
- Avoid protic solvents (e.g., H2O) during difluoromethylation to prevent hydrolysis.
- Use anhydrous DMF or THF under nitrogen atmosphere .
- Side Reactions :
- Monitor for defluorination via ¹⁹F NMR; quench excess reagents with aqueous NaHCO3 .
- Scale-Up :
- Transition from batch to flow chemistry for safer handling of fluorinated intermediates .
What analytical techniques quantify metabolic stability in preclinical studies?
Q. Advanced ADME Profiling
- Microsomal Stability :
- Incubate compound (1 μM) with liver microsomes (human/rat). Measure half-life (t1/2) via LC-MS/MS .
- CYP Inhibition :
- Screen against CYP3A4/2D6 using luminescent substrates (e.g., P450-Glo™ assay) .
- Plasma Protein Binding :
- Ultrafiltration or equilibrium dialysis to determine % bound (typically >90% for lipophilic pyrazoles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
